
4-Quinazolinamine, N-(3-chloro-2-fluorophenyl)-7-fluoro-6-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinazolinamine, N-(3-chloro-2-fluorophenyl)-7-fluoro-6-nitro-: is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of chloro, fluoro, and nitro substituents on the quinazoline ring, which can significantly influence its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinazolinamine, N-(3-chloro-2-fluorophenyl)-7-fluoro-6-nitro- typically involves multiple steps, starting from readily available starting materials. One common approach is the nucleophilic aromatic substitution reaction, where a suitable quinazoline derivative is reacted with a nucleophile under specific conditions to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Substituted quinazolines: from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique substituents make it a valuable building block for creating molecules with specific biological activities.
Biology: In biological research, this compound can be used to study the effects of quinazoline derivatives on cellular processes. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Medicine: Due to its potential biological activities, this compound is investigated for its therapeutic properties. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of 4-Quinazolinamine, N-(3-chloro-2-fluorophenyl)-7-fluoro-6-nitro- involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s substituents can influence its binding affinity and selectivity, leading to specific biological effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to receptors on the cell surface, modulating signal transduction pathways.
Proteins: The compound can interact with proteins involved in cell cycle regulation, apoptosis, and other cellular functions.
Comparación Con Compuestos Similares
- 4-Quinazolinamine, N-(3-chloro-2-fluorophenyl)-7-methoxy-6-nitro-
- 4-Quinazolinamine, N-(3-chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxy-
Comparison:
- Substituents: The presence of different substituents (e.g., methoxy, chloropropoxy) can significantly alter the compound’s chemical and biological properties.
- Biological Activity: Variations in substituents can lead to differences in binding affinity, selectivity, and overall biological activity.
- Chemical Properties: Changes in substituents can affect the compound’s solubility, stability, and reactivity.
Propiedades
Número CAS |
936558-43-9 |
|---|---|
Fórmula molecular |
C14H7ClF2N4O2 |
Peso molecular |
336.68 g/mol |
Nombre IUPAC |
N-(3-chloro-2-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C14H7ClF2N4O2/c15-8-2-1-3-10(13(8)17)20-14-7-4-12(21(22)23)9(16)5-11(7)18-6-19-14/h1-6H,(H,18,19,20) |
Clave InChI |
IQAPIVVBQOMPON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)F)NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



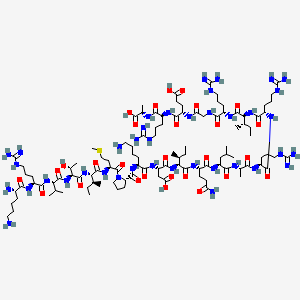
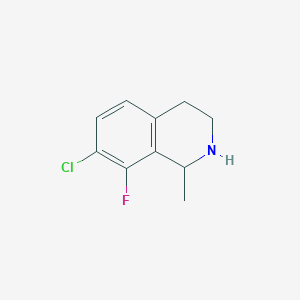

![Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13913745.png)


![(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine](/img/structure/B13913755.png)
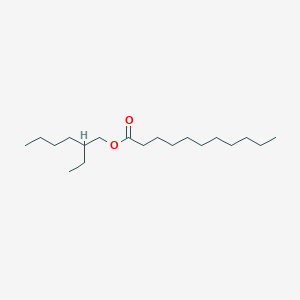


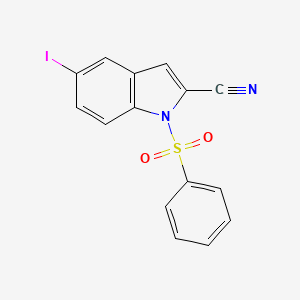
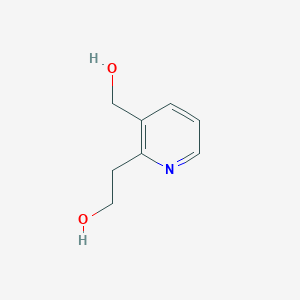
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13913798.png)
